molecular formula C16H12N2O B13151916 6-Phenyl-[2,2'-bipyridin]-4(1H)-one

6-Phenyl-[2,2'-bipyridin]-4(1H)-one

Cat. No.: B13151916
M. Wt: 248.28 g/mol
InChI Key: HCPYBVMDHBBWII-UHFFFAOYSA-N
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Description

6-Phenyl-[2,2’-bipyridin]-4(1H)-one is a heterocyclic compound that features a bipyridine core with a phenyl substituent at the 6-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Phenyl-[2,2’-bipyridin]-4(1H)-one typically involves cyclometallation reactions. One common method includes the reaction of 6-phenyl-2,2’-bipyridine with metal complexes such as ruthenium(II), rhodium(II), platinum(II), palladium(II), and gold(III) . The reaction conditions often involve the use of solvents like dichloromethane and the presence of ligands to stabilize the metal complexes.

Industrial Production Methods

While specific industrial production methods for 6-Phenyl-[2,2’-bipyridin]-4(1H)-one are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing continuous flow processes to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

6-Phenyl-[2,2’-bipyridin]-4(1H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-Phenyl-[2,2’-bipyridin]-4(1H)-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 6-Phenyl-[2,2’-bipyridin]-4(1H)-one exerts its effects is primarily through its ability to form stable complexes with transition metals. These complexes can exhibit unique electronic and photophysical properties due to metal-ligand interactions. The molecular targets and pathways involved include:

Comparison with Similar Compounds

6-Phenyl-[2,2’-bipyridin]-4(1H)-one can be compared with other bipyridine derivatives:

These comparisons highlight the unique properties of 6-Phenyl-[2,2’-bipyridin]-4(1H)-one, particularly its ability to form stable and versatile metal complexes.

Properties

Molecular Formula

C16H12N2O

Molecular Weight

248.28 g/mol

IUPAC Name

2-phenyl-6-pyridin-2-yl-1H-pyridin-4-one

InChI

InChI=1S/C16H12N2O/c19-13-10-15(12-6-2-1-3-7-12)18-16(11-13)14-8-4-5-9-17-14/h1-11H,(H,18,19)

InChI Key

HCPYBVMDHBBWII-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=O)C=C(N2)C3=CC=CC=N3

Origin of Product

United States

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